Cas no 1805378-07-7 (3-(Chloromethyl)-6-cyano-4-(difluoromethyl)-2-methoxypyridine)

3-(Chloromethyl)-6-cyano-4-(difluoromethyl)-2-methoxypyridine 化学的及び物理的性質
名前と識別子
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- 3-(Chloromethyl)-6-cyano-4-(difluoromethyl)-2-methoxypyridine
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- インチ: 1S/C9H7ClF2N2O/c1-15-9-7(3-10)6(8(11)12)2-5(4-13)14-9/h2,8H,3H2,1H3
- InChIKey: IHDQBKUANDWCBC-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(=NC(C#N)=CC=1C(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 256
- トポロジー分子極性表面積: 45.9
- 疎水性パラメータ計算基準値(XlogP): 2.2
3-(Chloromethyl)-6-cyano-4-(difluoromethyl)-2-methoxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029040937-1g |
3-(Chloromethyl)-6-cyano-4-(difluoromethyl)-2-methoxypyridine |
1805378-07-7 | 97% | 1g |
$1,504.90 | 2022-04-01 |
3-(Chloromethyl)-6-cyano-4-(difluoromethyl)-2-methoxypyridine 関連文献
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3-(Chloromethyl)-6-cyano-4-(difluoromethyl)-2-methoxypyridineに関する追加情報
Introduction to 3-(Chloromethyl)-6-cyano-4-(difluoromethyl)-2-methoxypyridine (CAS No. 1805378-07-7)
3-(Chloromethyl)-6-cyano-4-(difluoromethyl)-2-methoxypyridine, identified by its CAS number 1805378-07-7, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic compound features a pyridine core substituted with various functional groups, making it a versatile intermediate in the synthesis of biologically active molecules. The presence of a chloromethyl group, a cyano group, and a difluoromethyl group, along with a methoxy substituent, endows this compound with unique chemical properties that are highly valuable in medicinal chemistry.
The compound's structure is characterized by its electron-withdrawing and electron-donating effects, which can be exploited in the design of novel pharmaceutical agents. The chloromethyl moiety, for instance, serves as a reactive handle for further functionalization, allowing chemists to introduce additional groups or link the compound to other molecular frameworks. This reactivity makes it particularly useful in the development of drug candidates targeting various diseases.
In recent years, there has been growing interest in the development of small-molecule inhibitors for enzymes involved in cancer metabolism. Pyridine derivatives have emerged as promising scaffolds due to their ability to modulate enzyme activity and interfere with metabolic pathways. The specific arrangement of substituents in 3-(Chloromethyl)-6-cyano-4-(difluoromethyl)-2-methoxypyridine aligns well with this trend, as it provides a basis for designing molecules that can selectively inhibit key enzymes such as kinases and cytochrome P450 enzymes.
The difluoromethyl group is particularly noteworthy, as it has been shown to enhance the metabolic stability and binding affinity of drug candidates. This group can also influence the electronic properties of the molecule, making it more suitable for certain types of interactions with biological targets. Additionally, the methoxy substituent can serve as a protective group or be removed under specific conditions to reveal more reactive sites.
Recent studies have highlighted the potential of 3-(Chloromethyl)-6-cyano-4-(difluoromethyl)-2-methoxypyridine in the development of antiviral agents. The compound's ability to interact with viral proteases and polymerases has been explored in several preclinical studies. These investigations have shown that derivatives of this compound can exhibit potent antiviral activity by inhibiting critical steps in the viral replication cycle. The structural features of this compound make it an attractive candidate for further optimization into lead compounds for antiviral therapies.
The synthesis of 3-(Chloromethyl)-6-cyano-4-(difluoromethyl)-2-methoxypyridine involves multi-step organic reactions that require careful control of reaction conditions. The introduction of each substituent must be carefully monitored to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve the desired structural complexity efficiently.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The unique electronic properties of its structure make it suitable for use in organic electronics and optoelectronic devices. Researchers are exploring its potential as a building block for semiconductors and light-emitting diodes (LEDs). The ability to modify its electronic characteristics through functional group manipulation allows for fine-tuning its performance in these applications.
The chemical reactivity of 3-(Chloromethyl)-6-cyano-4-(difluoromethyl)-2-methoxypyridine also makes it a valuable tool in synthetic chemistry research. Its versatility allows chemists to explore new synthetic pathways and develop innovative methodologies for constructing complex molecular architectures. This has implications not only for drug discovery but also for the development of new materials and catalysts.
Ongoing research continues to uncover new applications and derivatives of this compound. By leveraging its unique structural features, scientists are working towards developing more effective treatments for various diseases while also exploring novel applications in other fields such as agriculture and environmental science. The continued study of 3-(Chloromethyl)-6-cyano-4-(difluoromethyl)-2-methoxypyridine underscores its importance as a versatile chemical entity with far-reaching implications.
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